Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-4-14-8(12)7(6(3)11)10-9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMNUEHYEDZBIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The ethoxycarbonylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate involves its interaction with various molecular targets. The ethoxycarbonylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and properties of ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate are influenced by its substituents. Below is a comparative analysis with key analogues:
Key Observations:
- Substituent Reactivity : Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity at the β-keto position, facilitating nucleophilic additions. Conversely, bulky groups (e.g., 2,6-dimethylphenyl in ) reduce reaction rates due to steric hindrance.
- Carbamate vs. Amide: The ethoxycarbonylamino group (-NHCOOEt) offers hydrolytic stability compared to acetamido (-NHCOCH₃) or hydrazono (-NHN-) groups, which may undergo hydrolysis or tautomerization under acidic/basic conditions .
Spectroscopic and Crystallographic Properties
Table 2: Spectroscopic and Structural Data
- Hydrogen Bonding: The hydrazono derivative forms robust N–H⋯O hydrogen bonds, creating supramolecular chains , whereas carbamate derivatives may exhibit weaker intermolecular interactions due to the ethoxy group’s steric bulk.
- Conjugation Effects: Nitro-substituted derivatives show extended π-conjugation, altering UV-Vis absorption profiles compared to non-aromatic analogues .
Biological Activity
Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Synthesis
This compound is characterized by its unique structure, which includes an ethoxycarbonyl group and a keto functional group. The synthesis typically involves the reaction of ethyl acetoacetate with ethyl carbamate or related compounds under specific conditions, often utilizing catalysts to enhance yield and selectivity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of derivatives related to this compound. A series of compounds synthesized from similar frameworks exhibited significant antibacterial effects against various microorganisms, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae . For instance, compounds derived from ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate demonstrated promising results in inhibiting bacterial growth.
| Compound | Target Microorganism | Inhibition Zone (mm) |
|---|---|---|
| 8a | E. coli | 15 |
| 8b | S. aureus | 18 |
| 8c | K. pneumoniae | 20 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research into related compounds has shown that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . For example, para-aminobenzoic acid (PABA) analogs have been noted for their ability to inhibit cancer cell lines effectively, suggesting a potential avenue for further exploration with this compound.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : Some studies indicate that compounds with similar structures can act as inhibitors of key enzymes involved in microbial metabolism and cancer cell proliferation.
- Cell Membrane Disruption : The hydrophobic nature of the compound may facilitate its incorporation into microbial membranes, leading to increased permeability and cell lysis.
Study on Antimicrobial Efficacy
A notable study investigated the antimicrobial efficacy of various derivatives, including those based on this compound. The researchers synthesized multiple analogs and tested them against a panel of pathogens. The results indicated that certain modifications enhanced antibacterial activity significantly compared to the parent compound.
Anticancer Screening
In another study focusing on anticancer properties, derivatives of this compound were screened against several cancer cell lines. The findings revealed that modifications at specific positions on the molecular structure could lead to improved efficacy in inhibiting tumor growth.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate?
- Methodological Answer : A key approach involves condensation reactions using ethyl acetoacetate derivatives. For example, hydrazone formation via reaction with substituted phenylhydrazines under acidic conditions, as demonstrated in the synthesis of structurally analogous ethyl 2-(arylhydrazono)-3-oxobutanoates (yields: 70–98%) . Optimization of reaction parameters, such as temperature (0–20°C) and solvent systems (e.g., THF or acetic acid), is critical for controlling regioselectivity and minimizing side products .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C) is essential for confirming the presence of the ethoxycarbonylamino and oxobutanoate moieties. Key spectral signatures include:
- ¹H NMR : Ethyl group protons (δ 1.2–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet), keto-enol tautomer signals (δ 2.5–2.7 ppm for methyl groups) .
- IR : Stretching vibrations for carbonyl groups (C=O at ~1700–1750 cm⁻¹) and N–H bonds (3100–3300 cm⁻¹) .
Q. What analytical techniques are used to assess purity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. For crystalline derivatives, X-ray diffraction (XRD) using SHELX software for structure refinement provides definitive confirmation of molecular geometry and hydrogen-bonding networks .
Advanced Research Questions
Q. How do reaction conditions influence the tautomeric equilibrium of this compound?
- Methodological Answer : Solvent polarity and temperature significantly affect keto-enol tautomerism. Polar aprotic solvents (e.g., DMSO) stabilize the enolic form via hydrogen bonding, observable through ¹H NMR downfield shifts (δ 12–14 ppm for enolic OH). Computational studies (DFT) can quantify tautomeric energy differences, aiding in reaction pathway predictions .
Q. What strategies resolve contradictions in yield variability during derivatization with substituted hydrazines?
- Methodological Answer : Meta-substituted arylhydrazines (e.g., 3-chlorophenyl) often exhibit lower yields (~70%) compared to para-substituted analogs (~98%) due to steric hindrance. Systematic screening of catalysts (e.g., Lewis acids like ZnCl₂) and reaction times (12–24 hrs) improves efficiency. Parallel optimization using Design of Experiments (DoE) methodologies is recommended .
Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?
- Methodological Answer : XRD analysis reveals intermolecular interactions (e.g., C=O···H–N hydrogen bonds) that stabilize crystal lattices. Modifying substituents to strengthen these interactions (e.g., introducing electron-withdrawing groups) can enhance molecular stability and bioavailability. For example, trifluoromethyl groups increase lipophilicity, as seen in analogs with improved pharmacokinetic profiles .
Q. What role does hydrogen bonding play in the supramolecular assembly of this compound?
- Methodological Answer : Graph-set analysis (e.g., Etter’s notation) identifies recurring motifs like R₂²(8) rings formed via N–H···O=C interactions. These motifs guide the design of co-crystals with tailored solubility properties, critical for pharmaceutical formulations .
Q. How are computational models used to predict reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack. For example, the oxobutanoate carbonyl group (LUMO energy: ~-1.5 eV) is more reactive than the ethoxycarbonylamino group (LUMO: ~-0.9 eV), directing regioselective modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
